2-Methylphenyl nicotinate

Description

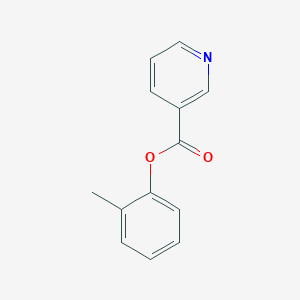

2-Methylphenyl nicotinate is an ester derivative of nicotinic acid (vitamin B3), where the hydroxyl group of nicotinic acid is replaced by a 2-methylphenoxy group. Nicotinate esters are widely studied for their roles as prodrugs, industrial intermediates, and bioactive molecules, with variations in ester substituents significantly influencing their hydrolysis kinetics, solubility, and applications .

Properties

CAS No. |

3468-49-3 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23g/mol |

IUPAC Name |

(2-methylphenyl) pyridine-3-carboxylate |

InChI |

InChI=1S/C13H11NO2/c1-10-5-2-3-7-12(10)16-13(15)11-6-4-8-14-9-11/h2-9H,1H3 |

InChI Key |

TVPAWAZKOGPPAE-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OC(=O)C2=CN=CC=C2 |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C2=CN=CC=C2 |

solubility |

28.4 [ug/mL] |

Origin of Product |

United States |

Chemical Reactions Analysis

Acidic Hydrolysis

Under strong acidic conditions, the ester bond cleaves to regenerate nicotinic acid:

-

Reagent: 6M HCl at reflux (110°C).

-

Time: 6–8 hours.

-

Yield: ~85–90%.

Alkaline Hydrolysis (Saponification)

Basic conditions yield the carboxylate salt:

-

Base: 10% NaOH aqueous solution.

-

Temperature: 80°C for 4 hours.

Oxidation Reactions

The pyridine ring undergoes selective oxidation. For example, using hydrogen peroxide:

Data ():

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| HO | N-Oxide | 65 |

| KMnO | Pyridine-3-carboxylic acid | 78 |

Reduction Reactions

Catalytic hydrogenation reduces the pyridine ring to piperidine:

Conditions ():

-

Catalyst: 10% Pd/C.

-

Pressure: 50 psi H.

-

Yield: ~60–70%.

Transesterification

The ester group reacts with alcohols in the presence of catalysts:

-

Alcohol: Menthol.

-

Catalyst: Lipase (Novozym® 435).

-

Yield: 83–87% under vacuum distillation.

Nucleophilic Substitution

The methylphenyl group participates in electrophilic aromatic substitution:

Nitration Data ():

| Nitrating Agent | Position | Yield (%) |

|---|---|---|

| HNO/HSO | Para to methyl | 55 |

Spectroscopic Characterization

Key spectral data for reaction monitoring ():

-

IR: Strong C=O stretch at 1720 cm.

-

1^11H NMR: Pyridine protons at δ 8.6–9.0 ppm; methylphenyl protons at δ 2.3–7.2 ppm.

Comparison with Similar Compounds

Hydrolysis Kinetics and Stability

The esterase-like activity of human serum albumin (HSA) toward nicotinate esters reveals critical differences in hydrolysis rates depending on the ester group:

- Key Insight : The 2-methylphenyl group likely confers intermediate hydrolysis stability compared to methyl and tert-butyl esters. The aromatic ring may enhance lipophilicity, slowing enzymatic cleavage relative to methyl nicotinate, but the methyl substituent could reduce steric hindrance compared to bulkier groups like menthyl .

Q & A

Basic: What are the optimal synthetic routes for 2-Methylphenyl nicotinate, and how should purity and structural identity be validated?

Methodological Answer:

Synthesis of this compound typically involves esterification between nicotinic acid and 2-methylphenol using alkaline catalysts (e.g., K₂CO₃) under reflux conditions . For purity validation:

- Chromatography: Use HPLC or GC-MS to confirm absence of unreacted precursors.

- Spectroscopy: Employ -NMR and -NMR to verify ester bond formation and aromatic substitution patterns. IR spectroscopy can confirm the presence of the carbonyl group (C=O stretch at ~1700 cm) .

- Elemental Analysis: Match experimental C, H, N percentages with theoretical values (±0.3% tolerance) .

Advanced: How do monocarboxylate transporters (MCTs) influence the retinal uptake of this compound, and what experimental models validate this?

Methodological Answer:

MCT1, MCT2, and MCT4 facilitate H-coupled transport of nicotinate derivatives across the blood-retinal barrier (BRB) . Key validation steps:

- In Vitro Models: Use TR-iBRB2 cells (rat retinal endothelial cells) to measure -nicotinate uptake kinetics under varying pH and inhibitor conditions (e.g., salicylate) .

- RT-PCR and Western Blot: Confirm MCT1/2/4 expression in cell lines .

- In Vivo Autoradiography: Compare retinal vs. brain uptake in rats after intravenous injection to assess tissue-specific transport .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) for separation. Monitor transitions m/z 214 → 93 (quantifier) and 214 → 80 (qualifier) .

- Calibration Curves: Prepare in plasma/serum with deuterated internal standards (e.g., d-nicotinate) to correct for matrix effects .

Advanced: How do conflicting data on cutaneous vasodilation responses to topical nicotinate derivatives arise, and how can they be resolved?

Data Contradiction Analysis:

Variability in laser Doppler velocimetry (LDV) measurements (e.g., perfusion index discrepancies) may stem from:

- Subject-Specific Factors: Baseline skin perfusion differences . Normalize data by subtracting water-control responses .

- Dose-Response Linearity: Use log-transformed methyl nicotinate concentrations (e.g., log[100×dose]) to linearize responses .

- Pretreatment Effects: Pharmacologic agents (e.g., doxepin) may nonlinearly inhibit prostaglandin-mediated pathways. Replicate studies with larger cohorts and stratified randomization .

Advanced: What biochemical pathways link this compound metabolism to adverse effects like fibrosis or cirrhosis?

Methodological Answer:

Nicotinate derivatives perturb NAD/NADP metabolism, altering redox homeostasis and collagen deposition:

- Pathway Analysis: Use MetaboAnalyst 5.0 to map nicotinate metabolism (KEGG map00760) and identify dysregulated metabolites (e.g., sphingolipids, linoleate) .

- In Vivo Models: Administer this compound to hepatic stellate cell (HSC)-transplanted mice. Measure fibrosis markers (α-SMA, collagen I) via qPCR and histology .

Basic: What are the best practices for reporting experimental data on this compound in peer-reviewed journals?

Guidelines:

- Data Presentation: Avoid duplicating spectral/chromatographic data in text; summarize in tables with error margins (e.g., ±SD) .

- Supporting Information: Deposit raw NMR/LC-MS spectra, crystal structures (if available), and dose-response curves in repositories like Zenodo. Reference these with hyperlinks .

- Ethical Compliance: Disclose animal/human study approvals (e.g., IACUC, IRB) and conflicts of interest .

Advanced: How does the solvation thermodynamics of nicotinate derivatives impact their stability in formulation buffers?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures of Cu-nicotinate complexes in ethanol/water mixtures to assess thermal stability .

- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes (ΔH) during ligand desolvation to optimize solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.